molecular formula C15H15NO3 B14028806 (4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate

(4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate

Cat. No.: B14028806
M. Wt: 257.28 g/mol
InChI Key: ZTIVLVVPLVMBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group and two methyl groups on the pyridine ring, as well as a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate typically involves the reaction of 4-hydroxy-3,5-dimethylpyridine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3,5-dimethylpyridin-2-YL)methylbenzoate
  • (4-Hydroxy-3,5-dimethylpyridin-2-YL)methyl acetate
  • (4-Methoxy-3,5-dimethylpyridin-2-YL)methyl acetate

Uniqueness

(4-Hydroxy-3,5-dimethylpyridin-2-YL)methylbenzoate is unique due to the presence of both a hydroxyl group and a benzoate ester group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl benzoate

InChI

InChI=1S/C15H15NO3/c1-10-8-16-13(11(2)14(10)17)9-19-15(18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17)

InChI Key

ZTIVLVVPLVMBGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C(C1=O)C)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.